diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of heterocyclic enaminonitriles. For example, 2-amino-4,5-dihydro-3-thiophenecarbonitriles reacted with ethyl acetoacetate and titanium(IV) chloride to yield ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates (Maruoka, Yamagata, & Yamazaki, 1993).
- In another study, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, a related compound, was used as a starting material to synthesize novel heterocyclic systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives (Ahmed, 2002).
Crystal Structure and Molecular Analysis
- Studies on similar compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have demonstrated crystal and molecular structure characterization through X-ray crystallographic analysis and intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Biological Applications
- A study synthesized a series of compounds including diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate, assessing them for anti-proliferative and anti-microbial activities. The compounds demonstrated moderate activity against certain cell lines and microbes (Malani, Thakkar, Thakur, Ray, & Doshi, 2016).
properties
IUPAC Name |
diethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-3-29-21(27)16-12-9-10-25(22(28)30-4-2)11-15(12)32-20(16)24-19(26)18-17(23)13-7-5-6-8-14(13)31-18/h5-8H,3-4,9-11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOSYGPJSCYJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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